

"Methyl 2-oxo-1-cycloheptanecarboxylate" synthesis and properties

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name:	Methyl 2-oxo-1-cycloheptanecarboxylate
Cat. No.:	B1346456

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An In-depth Technical Guide to **Methyl 2-oxo-1-cycloheptanecarboxylate**: Synthesis, Properties, and Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl 2-oxo-1-cycloheptanecarboxylate is a versatile organic compound characterized by a seven-membered cycloheptane ring bearing both a ketone and a methyl ester functional group. [1] Its chemical structure makes it a valuable building block in organic synthesis for creating more complex molecules.[1][2] This technical guide provides a comprehensive overview of its chemical and physical properties, detailed experimental protocols for its synthesis, and a discussion of its reactivity and applications in various fields, including the preparation of bioactive compounds like hydroxycoumarins and bicyclic brominated furanones.[3]

Chemical and Physical Properties

Methyl 2-oxo-1-cycloheptanecarboxylate is typically a colorless to pale-yellow liquid.[1] It is soluble in organic solvents but has limited solubility in water.[1][2] The compound is classified as a combustible liquid and requires standard laboratory personal protective equipment, such as gloves and eyeshields, for safe handling.

Table 1: Physical and Chemical Properties

Property	Value	Source(s)
CAS Number	52784-32-4	[1] [4]
Molecular Formula	C ₉ H ₁₄ O ₃	[1] [5]
Molecular Weight	170.21 g/mol	[4] [5]
Appearance	Pale-yellow to Yellow-brown Liquid	[1]
Boiling Point	112-114 °C at 10 mmHg	[4]
Density	1.09 g/mL at 25 °C	[4]
Refractive Index	n _{20/D} 1.474	[4]
Water Solubility	Sparingly soluble (12 g/L at 25 °C)	[1]
Storage Temperature	Room Temperature, sealed in dry conditions	[1]

Table 2: Computed Properties

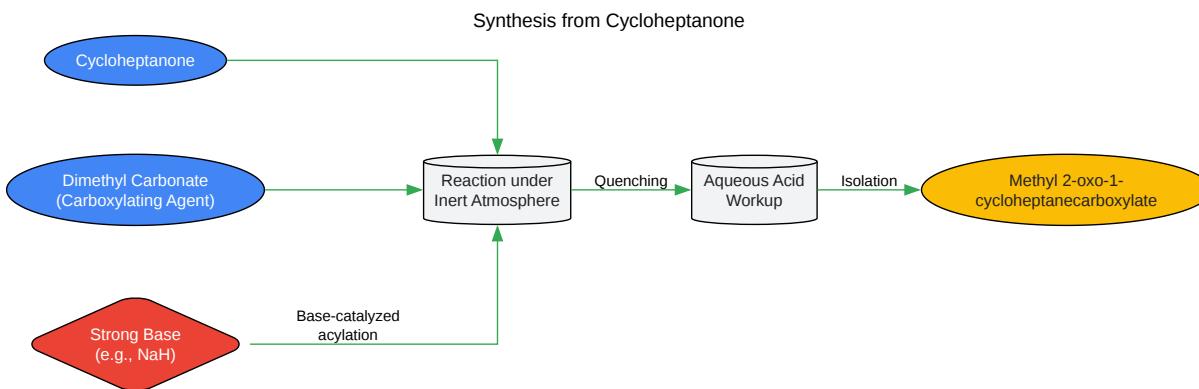
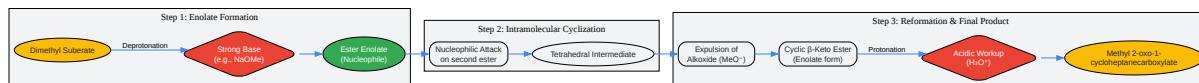
Descriptor	Value	Source(s)
XLogP3-AA	1.6	[5]
Hydrogen Bond Donor Count	0	[5]
Hydrogen Bond Acceptor Count	3	[5]
Rotatable Bond Count	2	[1] [5]
Exact Mass	170.094294304 Da	[5]
Topological Polar Surface Area	43.4 Å ²	[1] [5]
Heavy Atom Count	12	[1] [5]
Complexity	186	[1] [5]

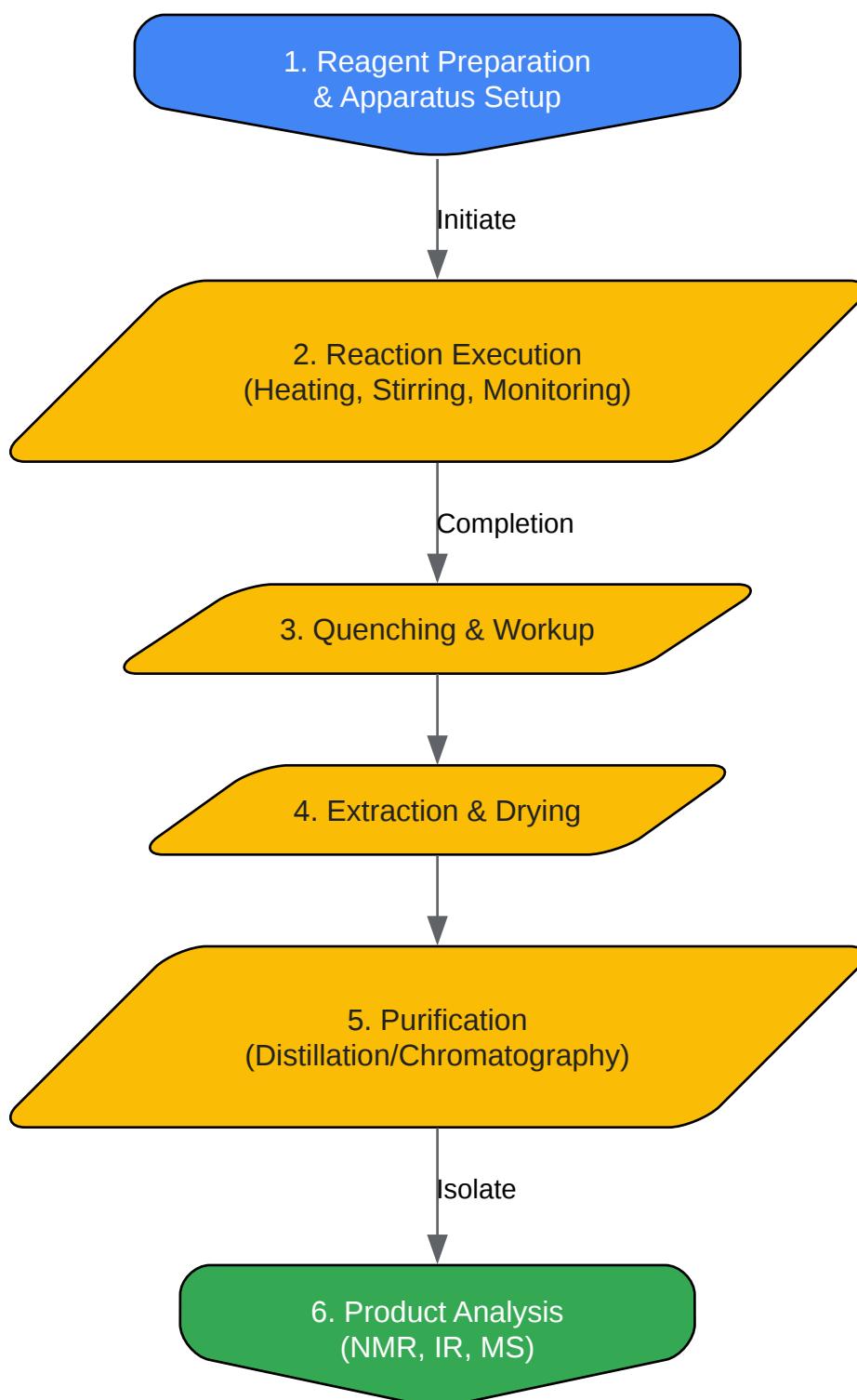
Synthesis of Methyl 2-oxo-1-cycloheptanecarboxylate

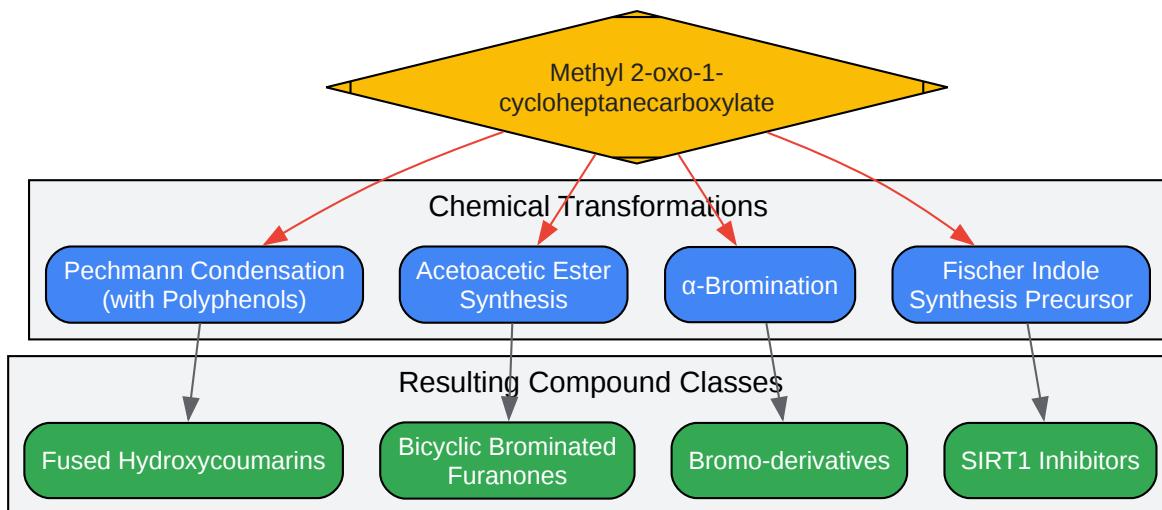
The synthesis of this β -keto ester can be achieved through several established organic chemistry reactions. The most prominent methods include the intramolecular Dieckmann condensation of a 1,8-diester and the base-catalyzed carboxylation of cycloheptanone.

Synthesis via Dieckmann Condensation

The Dieckmann condensation is a robust method for forming cyclic β -keto esters from diesters using a base.^{[6][7]} For a seven-membered ring, the starting material would be a 1,8-dicarboxylic acid ester, such as dimethyl suberate. The reaction proceeds via an intramolecular nucleophilic acyl substitution.^{[8][9]} The driving force of the reaction is the formation of a highly stable enolate of the product, which is protonated during acidic workup.^[10]







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- To cite this document: BenchChem. ["Methyl 2-oxo-1-cycloheptanecarboxylate" synthesis and properties]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1346456#methyl-2-oxo-1-cycloheptanecarboxylate-synthesis-and-properties]

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